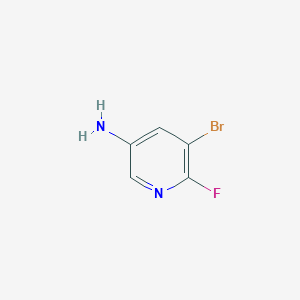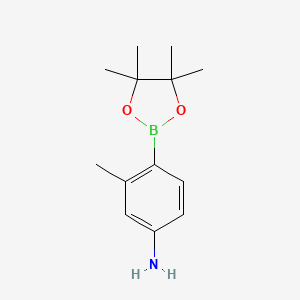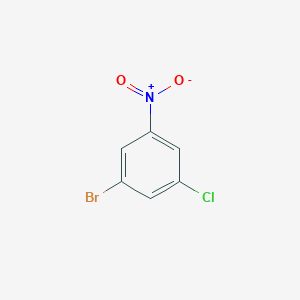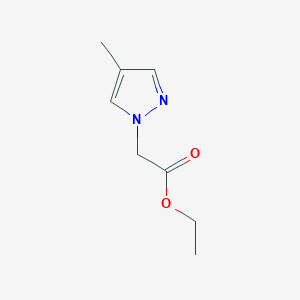
6-Brom-1,2,3,4-tetrahydro-1,8-naphthyridin
Übersicht
Beschreibung
6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is a useful research compound. Its molecular formula is C8H9BrN2 and its molecular weight is 213.07 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
6-Brom-1,2,3,4-tetrahydro-1,8-naphthyridin: dient als wichtiges Zwischenprodukt bei der Synthese verschiedener heterocyclischer Verbindungen. Sein Bromatom ist eine reaktive Stelle, die weitere chemische Umwandlungen eingehen kann, was zur Bildung einer Vielzahl von Heterocyclen führt, die in der medizinischen Chemie aufgrund ihrer biologischen Aktivitäten von Bedeutung sind .
Medizinische Chemie und Wirkstoffdesign
Diese Verbindung ist in der medizinischen Chemie für die Entwicklung neuer Medikamente von besonderem Interesse. Ihr Strukturmotiv ist in vielen pharmakologisch aktiven Molekülen vorhanden, die eine Reihe von Aktivitäten wie Antikrebs-, Antiviral- und antimikrobielle Eigenschaften aufweisen. Das Bromatom kann zur weiteren Funktionalisierung verwendet werden und Derivate mit Potenzial als Therapeutika erzeugen .
Studien zur biologischen Aktivität
Der Naphthyridin-Kern ist dafür bekannt, eine Vielzahl biologischer Aktivitäten aufzuweisen. Forscher können das This compound-Molekül modifizieren, um die Struktur-Aktivitäts-Beziehung (SAR) zu untersuchen und zu verstehen, wie verschiedene Substitutionen die biologische Aktivität beeinflussen. Dies ist entscheidend für die Entwicklung neuer Verbindungen mit optimierten Wirksamkeit und Sicherheitsprofilen .
Entwicklung von Diagnostika
Aufgrund seiner einzigartigen chemischen Struktur kann This compound zur Entwicklung von Diagnostika verwendet werden. Es kann mit radioaktiven Isotopen oder fluoreszierenden Gruppen markiert werden, so dass es an spezifische biologische Ziele binden und in der diagnostischen Bildgebung oder in Assays nachgewiesen werden kann .
Pflanzenschutzmittelforschung
In der Landwirtschaft können Verbindungen, die von This compound abgeleitet sind, auf ihre potenzielle Verwendung als Pestizide oder Herbizide untersucht werden. Das Bromatom ermöglicht die Einführung verschiedener Substituenten, die die Aktivität der Verbindung gegen Schädlinge oder Unkräuter verstärken können .
Photophysikalische Anwendungen
Das Naphthyridin-Ringsystem weist interessante photophysikalische Eigenschaften auf. Durch Modifizierung von This compound können Forscher Verbindungen für den Einsatz in organischen Leuchtdioden (OLEDs) oder als fluoreszierende Marker in der biologischen Forschung entwickeln .
Biochemische Analyse
Biochemical Properties
6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This interaction can lead to the modulation of signaling pathways that are crucial for cell growth and differentiation . Additionally, 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine can bind to DNA, potentially affecting gene expression and cellular functions .
Cellular Effects
The effects of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis (programmed cell death). By modulating these pathways, 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine can either promote or inhibit cell growth, depending on the context . Furthermore, this compound can alter gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in the inhibition or activation of enzymes, thereby influencing various biochemical pathways . For example, the compound’s interaction with kinases can lead to changes in phosphorylation states of target proteins, affecting their activity and downstream signaling events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .
Metabolic Pathways
6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound can influence metabolic flux, altering the levels of various metabolites and affecting overall cellular metabolism . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .
Transport and Distribution
Within cells and tissues, 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . These interactions can influence the compound’s localization and its overall biological activity .
Subcellular Localization
The subcellular localization of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is a key factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes .
Eigenschaften
IUPAC Name |
6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h4-5H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYOPQIKOHSBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591623 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023813-80-0 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-Butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B1289429.png)

